molecular formula C7H8ClNO B2661989 2-(2-chloropyridin-3-yl)ethan-1-ol CAS No. 1335054-82-4

2-(2-chloropyridin-3-yl)ethan-1-ol

Cat. No.: B2661989
CAS No.: 1335054-82-4
M. Wt: 157.6
InChI Key: KNHQHJQPALERPQ-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-3-yl)ethan-1-ol is a pyridine derivative featuring a chlorine substituent at the 2-position of the pyridine ring and a hydroxethyl (-CH₂CH₂OH) side chain at the 3-position. This structure combines the electron-withdrawing effects of chlorine with the hydrophilic properties of the hydroxyl group, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Properties

IUPAC Name

2-(2-chloropyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-7-6(3-5-10)2-1-4-9-7/h1-2,4,10H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHQHJQPALERPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335054-82-4
Record name 2-(2-chloropyridin-3-yl)ethan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloropyridin-3-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-chloropyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-(2-chloropyridin-3-yl)ethan-1-ol serves as a versatile building block for the synthesis of various complex organic molecules. Its ability to undergo substitution reactions makes it valuable for creating diverse chemical entities.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReacts with amines or alcoholsAmine derivatives, ethers
OxidationHydroxyl group can be oxidizedKetones, aldehydes
ReductionCan be reduced to form aminesVarious amine derivatives

Biological Applications

Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit specific enzymes involved in disease processes.

Case Study: Antimicrobial Activity
In vitro studies demonstrated that this compound derivatives displayed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Pharmaceutical Applications

The compound is being explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting various diseases. Its structural features allow it to interact with biological targets effectively.

Table 2: Potential Pharmaceutical Applications

Application AreaDescriptionExamples
Antiviral AgentsResearch on SARS-CoV-2 inhibitionInhibitors against viral proteases
Anticancer CompoundsPotential for developing anticancer drugsTargeting cancer cell pathways

Mechanism of Action

The mechanism of action of 2-(2-chloropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can affect various biological pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2-Chloropyridin-3-yl)-1-(p-tolyl)ethan-1-ol

  • Structure: Differs by a p-tolyl (4-methylphenyl) group attached to the ethanol moiety.
  • Synthesis : Prepared via reaction of 2-chloro-3-methylpyridine with 4-methylbenzaldehyde in THF at -78°C, followed by quenching at -50°C .
  • Key Differences: The p-tolyl group enhances lipophilicity compared to the unsubstituted ethanol chain in the target compound. Increased steric bulk may reduce reactivity in nucleophilic substitutions.

2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide

  • Structure: Incorporates an oxazole ring and carboxamide group instead of the ethanol chain.
  • Crystallography : Forms C(4) hydrogen-bonded chains with a dihedral angle of 8.42° between aromatic rings .
  • Key Differences: The oxazole-carboxamide motif introduces hydrogen-bonding capabilities absent in the target compound.

Propargyl Alcohol Derivatives (e.g., 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol)

  • Structure: Replaces the ethanol chain with a propargyl (prop-2-yn-1-ol) group.
  • Reactivity : The alkyne moiety enables participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) .
  • Key Differences :
    • Higher reactivity due to the triple bond, contrasting with the hydroxyl group’s nucleophilicity in the target compound.
    • Dichloro substitution (e.g., 2,5-dichloro in ) increases electron-withdrawing effects, altering acidity.

2-(Pyridin-3-ylamino)ethan-1-ol

  • Structure: Features an aminoethyl (-CH₂NH₂) group instead of chlorine.
  • Synthesis : Produced via nucleophilic amination of 3-methoxypyridine with ethylamine, yielding a yellow oil .
  • Reduced leaving-group ability, limiting utility in substitution reactions.

Biological Activity

2-(2-Chloropyridin-3-yl)ethan-1-ol, also known as 2-[(2-Chloropyridin-3-yl)oxy]ethanol, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a chlorinated pyridine ring attached to an ethanol moiety. This structure suggests potential interactions with various biological receptors and enzymes, which are crucial for its biological activity.

Research indicates that this compound exhibits significant biological activities primarily through the following mechanisms:

  • Cytochrome P450 Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and pharmacokinetics, potentially altering the efficacy and toxicity of co-administered drugs.
  • Receptor Modulation : It acts as an antagonist for Lysophosphatidic Acid Receptor 1 (LPAR1), which is involved in cellular signaling pathways related to inflammation and cancer progression. This modulation suggests its potential use in therapeutic strategies targeting these pathways.

Antimicrobial Activity

A study focusing on the antimicrobial properties of pyridine derivatives highlighted the broad spectrum of pharmacological actions associated with compounds containing pyridine rings. While specific data on this compound was not provided, related compounds have demonstrated significant antimicrobial activity against various pathogens, indicating a potential for similar effects .

CompoundActivityReference
This compoundAntagonist for LPAR1
Similar Pyridine DerivativesBroad-spectrum antimicrobial

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Antichlamydial Activity : Research on new antichlamydial agents indicated that modifications in the pyridine structure could enhance activity against Chlamydia species. While not directly tested on this compound, these findings suggest that similar compounds may exhibit notable antichlamydial properties .
  • Pharmacological Development : The compound's potential as a lead in drug development has been underscored by its ability to interact with specific receptors and enzymes, paving the way for further research into its therapeutic applications in treating inflammatory diseases and cancers .

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